
endo-BCN-PEG12-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-BCN-PEG12-NH2 (hydrochloride): is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is utilized in click chemistry reactions. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the formation of stable conjugates with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the BCN group and its subsequent attachment to a polyethylene glycol chain. The final step involves the introduction of an amine group and its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of endo-BCN-PEG12-NH2 (hydrochloride) is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and reproducibility of the product. The use of automated synthesis equipment and advanced purification techniques, such as chromatography, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: endo-BCN-PEG12-NH2 (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the formation of stable triazole linkages without the need for copper catalysts.
Common Reagents and Conditions: The key reagents used in the reactions involving endo-BCN-PEG12-NH2 (hydrochloride) include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents.
Major Products: The major products formed from the reactions of endo-BCN-PEG12-NH2 (hydrochloride) are triazole-linked conjugates. These products are highly stable and can be used in various applications, including the synthesis of PROTACs and other bioconjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, endo-BCN-PEG12-NH2 (hydrochloride) is used as a versatile linker for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is used to create bioconjugates for studying protein-protein interactions, cellular processes, and biomolecular labeling. Its application in click chemistry allows for the efficient and selective modification of biomolecules.
Medicine: In medicine, endo-BCN-PEG12-NH2 (hydrochloride) is used in the development of PROTACs, which are emerging as a promising approach for targeted protein degradation. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems. Its ability to form stable linkages with various molecules makes it valuable in the development of new technologies and products.
Wirkmechanismus
The mechanism of action of endo-BCN-PEG12-NH2 (hydrochloride) involves its role as a linker in click chemistry reactions. The BCN group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages. This reaction is highly efficient and selective, allowing for the formation of bioconjugates and other complex molecules. In the context of PROTACs, the linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.
Vergleich Mit ähnlichen Verbindungen
- endo-BCN-PEG4-NH2 (hydrochloride)
- endo-BCN-PEG8-NH2 (hydrochloride)
- endo-BCN-PEG24-NH2 (hydrochloride)
Comparison: endo-BCN-PEG12-NH2 (hydrochloride) is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and linker length. Compared to shorter or longer polyethylene glycol linkers, endo-BCN-PEG12-NH2 (hydrochloride) offers enhanced stability and flexibility, making it suitable for a wide range of applications in chemical biology and medicinal chemistry.
Eigenschaften
Molekularformel |
C35H65ClN2O13 |
|---|---|
Molekulargewicht |
757.3 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?; |
InChI-Schlüssel |
KMDKXFATGCRYLA-MREVACGNSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


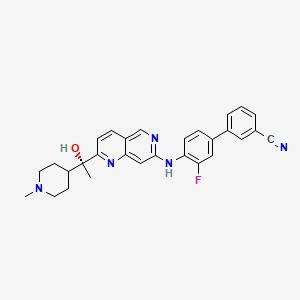
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)
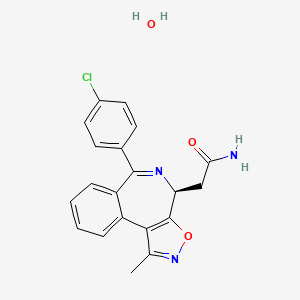
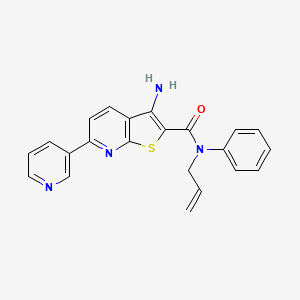

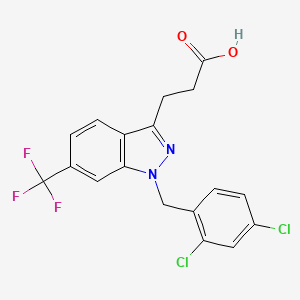
![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)

![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
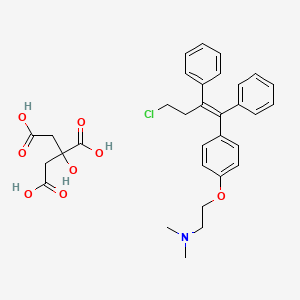
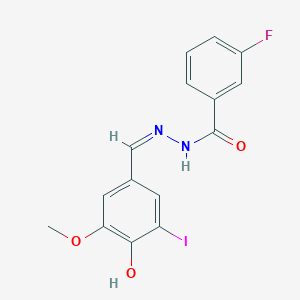
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
